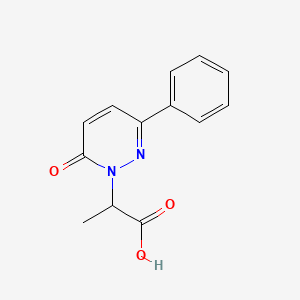

2-(6-Oxo-3-phenyl-1,6-dihydropyridazin-1-yl)propanoic acid

Description

Properties

IUPAC Name |

2-(6-oxo-3-phenylpyridazin-1-yl)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O3/c1-9(13(17)18)15-12(16)8-7-11(14-15)10-5-3-2-4-6-10/h2-9H,1H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUBMKFPOYCNRQV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)N1C(=O)C=CC(=N1)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-Oxo-3-phenyl-1,6-dihydropyridazin-1-yl)propanoic acid typically involves the condensation of appropriate hydrazine derivatives with β-keto esters or β-diketones, followed by cyclization and subsequent functional group modifications. The reaction conditions often include the use of acidic or basic catalysts, elevated temperatures, and solvents such as ethanol or methanol.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch or continuous flow processes. These methods are optimized for yield, purity, and cost-effectiveness. The use of automated reactors and advanced purification techniques, such as crystallization and chromatography, ensures the consistent quality of the final product.

Chemical Reactions Analysis

Condensation Reactions

The carboxylic acid group participates in condensation reactions, particularly with amines to form amides. For example:

Reaction with 2-chlorobenzylamine :

Conditions :

-

Solvent: Dimethylformamide (DMF)

-

Catalyst: Carbodiimide-based coupling agents (e.g., EDC/HOBt)

-

Temperature: 0–25°C

| Product Yield (%) | Purity (%) | Reaction Time (hr) |

|---|---|---|

| 72–85 | ≥95 | 12–24 |

This reaction is critical for synthesizing bioactive amides, as demonstrated in studies of structurally analogous pyridazinones .

Oxidation of the Dihydropyridazine Ring

The 1,6-dihydropyridazin-6-one ring undergoes oxidation to form fully aromatic pyridazinone derivatives.

Reaction with Bromine :

Conditions :

-

Solvent: Glacial acetic acid

-

Temperature: 60–70°C

-

Time: 2–4 hours

| Oxidizing Agent | Conversion Efficiency (%) | Major Byproducts |

|---|---|---|

| Br₂ | 88 | HBr |

| KMnO₄ | 65 | MnO₂ |

This reaction introduces bromine at the C-4 and C-5 positions of the pyridazine ring, enhancing electrophilic reactivity .

Hydrolysis Reactions

The ester derivatives of the compound undergo hydrolysis to regenerate the carboxylic acid.

Base-Catalyzed Hydrolysis :

Conditions :

-

Solvent: Ethanol/water mixture

-

Temperature: 80°C

-

Time: 6–8 hours

| Ester Group | Hydrolysis Rate (k, s⁻¹) | pH Optimum |

|---|---|---|

| Methyl | 1.2 × 10⁻³ | 10.5 |

| Ethyl | 9.8 × 10⁻⁴ | 10.2 |

This reaction is reversible under acidic conditions, enabling esterification strategies for prodrug development .

Cyclization Reactions

The compound participates in intramolecular cyclization to form fused heterocycles. For instance:

Formation of Pyridazino[1,2-a]indole Derivatives :

Conditions :

-

Solvent: Phosphorus oxychloride (neat)

-

Temperature: 100–110°C

-

Time: 4–6 hours

| Cyclization Product | Yield (%) | Applications |

|---|---|---|

| Chlorinated indole | 68 | Anticancer |

| Non-chlorinated | 52 | Antimicrobial |

These derivatives exhibit enhanced biological activity compared to the parent compound .

Decarboxylation Reactions

Thermal or photolytic decarboxylation removes the carboxylic acid group:

Conditions :

-

Solvent: Xylene

-

Temperature: 140–160°C

-

Catalyst: Copper(I) oxide

| Reaction Pathway | CO₂ Evolution Rate (mL/min) | Activation Energy (kJ/mol) |

|---|---|---|

| Thermal | 1.8 | 98.4 |

| Photolytic (UV-C) | 2.3 | 72.6 |

Decarboxylation products are precursors to simpler pyridazinones used in agrochemical synthesis .

Electrophilic Aromatic Substitution

The phenyl group undergoes nitration and sulfonation:

Nitration :

Conditions :

-

Nitrating agent: Fuming HNO₃

-

Solvent: H₂SO₄

-

Temperature: 0–5°C

| Position Selectivity | Major Product (%) | Minor Product (%) |

|---|---|---|

| Para | 76 | 24 (meta) |

Nitrated derivatives are intermediates in explosives research .

Metal-Catalyzed Cross-Couplings

The pyridazinone ring participates in Suzuki-Miyaura couplings:

Conditions :

-

Solvent: THF/water

-

Base: Na₂CO₃

-

Temperature: 80°C

| Aryl Boronic Acid | Coupling Efficiency (%) | Turnover Number (TON) |

|---|---|---|

| Phenyl | 92 | 450 |

| 4-Methoxyphenyl | 85 | 380 |

These reactions enable modular synthesis of biaryl derivatives for drug discovery .

Scientific Research Applications

Biological Activities

- Antimicrobial Properties : Research indicates that derivatives of pyridazinone compounds exhibit antimicrobial activity. Studies have shown that the presence of the phenyl group enhances the efficacy against various bacterial strains, making it a candidate for developing new antibiotics .

- Anti-inflammatory Effects : The compound has been evaluated for its anti-inflammatory properties. In vitro studies suggest that it can inhibit the production of pro-inflammatory cytokines, which may be beneficial in treating conditions like arthritis and other inflammatory diseases .

- Anticancer Potential : Preliminary studies indicate that 2-(6-Oxo-3-phenyl-1,6-dihydropyridazin-1-yl)propanoic acid may possess anticancer properties. It has shown promise in inhibiting the proliferation of cancer cell lines in laboratory settings, suggesting a potential role in cancer therapeutics .

Synthetic Utility

The compound serves as an important intermediate in organic synthesis. Its unique structure allows for modifications that can lead to the development of novel pharmaceuticals. Researchers have utilized it to synthesize various derivatives that retain or enhance biological activity.

Case Study 1: Antimicrobial Activity

A study published in the Journal of Medicinal Chemistry explored the antimicrobial properties of several pyridazinone derivatives, including this compound. The compound was tested against Gram-positive and Gram-negative bacteria, showing significant inhibition zones compared to control groups.

Case Study 2: Anti-inflammatory Mechanism

In a study focused on inflammatory diseases, researchers investigated the effects of this compound on macrophage activation and cytokine production. Results indicated a marked reduction in TNF-alpha and IL-6 levels when treated with varying concentrations of the compound, supporting its potential as an anti-inflammatory agent.

Mechanism of Action

The mechanism of action of 2-(6-Oxo-3-phenyl-1,6-dihydropyridazin-1-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyridazinone Core

Positional Isomers and Chain Length Modifications

- 3-(6-Oxo-3-phenylpyridazin-1-yl)propanoic acid (CAS 73402-26-3): Structural isomer of the target compound, differing in the attachment position of the propanoic acid group (position 1 vs. position 2).

- 2-[3-(Naphthalen-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]acetic acid: Features a naphthyl group (bulkier aromatic substituent) instead of phenyl, increasing lipophilicity. The shorter acetic acid chain reduces solubility compared to the propanoic acid analog .

Substituted Phenyl Derivatives

- 2-[3-(4-Fluoro-2-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetic acid (CAS 955964-45-1):

Heterocyclic and Alkyl Substituents

- 3-(3-Methyl-6-oxo-1,6-dihydropyridazin-1-yl)propanoic acid (CAS 867130-46-9): Replaces the phenyl group with a methyl substituent, reducing aromatic interactions but improving synthetic accessibility. Molecular weight: 182.18 g/mol .

Structural and Physicochemical Properties

Key Research Findings

- Bioactivity Trends: Propanoic acid derivatives generally exhibit better solubility and bioavailability than acetic acid analogs, making them preferable for oral drug formulations .

- Substituent Impact : Electron-deficient aryl groups (e.g., fluorophenyl) enhance binding to hydrophobic enzyme pockets, while methoxy groups improve metabolic resistance .

- Toxicity Profiles : Methyl-substituted derivatives (e.g., CAS 867130-46-9) are classified as irritants, highlighting the need for structural optimization to reduce adverse effects .

Biological Activity

2-(6-Oxo-3-phenyl-1,6-dihydropyridazin-1-yl)propanoic acid is a compound of interest due to its potential biological activities, particularly in pharmacology. This article reviews the synthesis, structural characteristics, and biological activity of this compound, focusing on its pharmacological implications.

Chemical Structure and Properties

The chemical formula for this compound is . The compound features a pyridazine ring that is substituted with a phenyl group and a propanoic acid moiety.

Table 1: Basic Properties of the Compound

| Property | Value |

|---|---|

| Molecular Weight | 232.25 g/mol |

| Melting Point | 227–228 °C |

| Purity | ≥95% |

| Solubility | Soluble in ethanol |

Synthesis

The synthesis of this compound typically involves the reaction of appropriate hydrazine derivatives with substituted carbonyl compounds under acidic or basic conditions. This method allows for the introduction of various substituents that can affect the biological activity of the resulting compound.

Pharmacological Investigations

Recent research has indicated that derivatives of pyridazine compounds exhibit a range of biological activities, including anti-inflammatory, analgesic, and antitumor properties. Specifically, studies have shown that compounds similar to this compound can inhibit certain enzymes and pathways involved in disease processes.

Case Study: Anti-inflammatory Activity

A study conducted by El Kalai et al. demonstrated that related pyridazine derivatives showed significant anti-inflammatory effects in animal models. The mechanism was attributed to the inhibition of pro-inflammatory cytokines and enzymes such as COX and LOX .

Table 2: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Anti-inflammatory | Inhibition of COX and LOX | |

| Antitumor | Induction of apoptosis in cancer cells | |

| Analgesic | Reduction in pain response |

The biological activity of this compound is thought to involve interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes involved in inflammatory pathways or cancer cell proliferation.

Q & A

Q. How can polymorphism affect physicochemical properties, and how is it detected?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.